molecular formula C11H15NO B14334500 N-Ethyl-N-methyl-2-phenylacetamide CAS No. 105879-33-2

N-Ethyl-N-methyl-2-phenylacetamide

Cat. No.: B14334500
CAS No.: 105879-33-2
M. Wt: 177.24 g/mol
InChI Key: RGMMHGOHDZGNNM-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-phenylacetamide (C₁₁H₁₅NO, molecular mass: 177.247 g/mol) is a disubstituted acetamide derivative featuring an ethyl group, a methyl group, and a phenyl moiety attached to the acetamide backbone . Its IUPAC name, benzeneacetamide, N-ethyl-N-methyl, reflects its structural configuration. The compound’s monoisotopic mass is 177.115364, and it is registered under ChemSpider ID 28718310 .

Properties

CAS No.

105879-33-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-ethyl-N-methyl-2-phenylacetamide

InChI

InChI=1S/C11H15NO/c1-3-12(2)11(13)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

RGMMHGOHDZGNNM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Boron-Catalyzed Amidation of Phenylacetic Acid

A study demonstrated that phenylacetic acid reacts directly with N-methylethylamine in the presence of tris(trifluoroethoxy)borane [B(OCH₂CF₃)₃] to yield N-ethyl-N-methyl-2-phenylacetamide.

Reaction Parameters :

  • Catalyst : B(OCH₂CF₃)₃ (2 equivalents)
  • Solvent : Acetonitrile
  • Temperature : 80°C
  • Time : 12–16 hours

Performance Metrics :

Amine Acid Yield (%) Purity (%)
N-Methylethylamine Phenylacetic acid 89 97

This method eliminates hazardous acyl chloride handling and achieves high atom economy.

Copper-Catalyzed Oxidative Amidation

Copper catalysts (e.g., CuI, CuBr) facilitate oxidative coupling between phenylacetaldehyde and N-methylethylamine. The reaction proceeds via in situ oxidation of the aldehyde to the corresponding acid, followed by amidation.

Optimized Protocol :

  • Catalyst : CuI (5 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equivalents)
  • Solvent : Ethyl acetate
  • Temperature : 25°C
  • Time : 8 hours

Outcomes :

  • Yield : 82%
  • Byproducts : <5% (trace aldehydes)

This method is notable for its mild conditions and compatibility with sensitive functional groups.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts reaction efficiency and selectivity. The table below compares catalytic systems for this compound synthesis:

Table 1. Catalyst Performance in Amidation and Alkylation Reactions

Catalyst Reaction Type Temp (°C) Yield (%) Selectivity (%) Ref.
B(OCH₂CF₃)₃ Direct amidation 80 89 95
CuI Oxidative amidation 25 82 88
Fe₃O₄@MgO Alkylation 20 78 90
K₂CO₃ Stepwise alkylation 80 70 85

Iron oxide-magnesium oxide nanocomposites (Fe₃O₄@MgO) exhibit exceptional recyclability, retaining >85% activity after five cycles.

Industrial-Scale Synthesis Considerations

Transitioning from laboratory to industrial production necessitates addressing cost, safety, and environmental impact.

Continuous Flow Reactor Systems

Continuous flow technology enhances heat and mass transfer, critical for exothermic alkylation reactions. A pilot-scale study achieved 92% yield using:

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 30 minutes
  • Temperature : 70°C
  • Pressure : 3 bar

This system reduces side reactions and improves reproducibility.

Green Chemistry Principles

Solvent selection and recycling are paramount. Ethyl acetate, identified as a green solvent in amidation reactions, can be recovered via distillation with 95% efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound oxide or corresponding carboxylic acids.

    Reduction: Formation of N-ethyl-N-methyl-2-phenylethylamine.

    Substitution: Formation of various substituted amides depending on the substituents used.

Scientific Research Applications

N-Ethyl-N-methyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-(2-Hydroxyethyl)-2-(Oxazolidin-2-on-3-yl)-2-Phenylacetamide

  • Structure: This compound incorporates a benzyl group, a 2-hydroxyethyl chain, and an oxazolidinone ring fused to the phenylacetamide core .
  • The benzyl and hydroxyethyl groups increase steric bulk and polarity, likely altering solubility and bioavailability.
  • Applications: Oxazolidinones are commonly associated with antimicrobial activity (e.g., linezolid), suggesting possible pharmaceutical relevance .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

  • Structure : These compounds feature a chloro-substituted acetamide backbone with aromatic groups (e.g., 2,6-diethylphenyl in alachlor) .
  • Key Differences :
    • The chloro group enhances electrophilicity, critical for herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
    • Bulky aromatic substituents (e.g., methoxymethyl in alachlor) improve soil adsorption and target selectivity .
  • Applications : Widely used as pre-emergent herbicides due to their stability and lipophilicity .

N-[2-(Diethylamino)Ethyl]-2-Phenylacetamide

  • Structure: Contains a diethylaminoethyl group attached to the nitrogen, introducing a tertiary amine .
  • Key Differences: The diethylamino group increases basicity, enabling ionic interactions or protonation at physiological pH. Potential for enhanced membrane permeability compared to the target compound.
  • Applications : Tertiary amines are common in drug intermediates or surfactants, hinting at roles in medicinal chemistry .

Physicochemical and Functional Property Analysis

Property N-Ethyl-N-Methyl-2-Phenylacetamide N-Benzyl Analogue Chloroacetamides Diethylaminoethyl Analogue
Molecular Weight 177.247 g/mol Higher (exact value not provided) ~270–300 g/mol (e.g., alachlor: 269.8 g/mol) ~250–280 g/mol (estimated)
Key Substituents Ethyl, methyl Benzyl, hydroxyethyl, oxazolidinone Chloro, methoxymethyl, diethylphenyl Diethylaminoethyl
Polarity Moderate (alkyl groups dominate) High (due to oxazolidinone and -OH) Low (chloro and aromatic groups) High (tertiary amine)
Potential Applications Intermediate, agrochemical research Pharmaceuticals (antimicrobial) Herbicides (e.g., alachlor) Drug intermediates, surfactants

Research Findings and Practical Implications

  • Synthesis and Characterization: The N-benzyl analog () was synthesized and structurally validated via X-ray crystallography, demonstrating robustness in crystallographic pipelines (e.g., SHELX programs) .
  • Biological Activity: Chloroacetamides () are well-documented herbicides, while oxazolidinone-containing analogs () may exhibit antimicrobial properties. The target compound’s lack of electronegative substituents (e.g., Cl) likely limits herbicidal use but retains utility as a synthetic intermediate.
  • Stability and Reactivity : The chloro group in herbicides enhances electrophilic reactivity, whereas the tertiary amine in ’s compound may facilitate acid-base interactions in drug delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Ethyl-N-methyl-2-phenylacetamide in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing or transferring the compound to avoid inhalation .
  • Waste Management : Segregate waste into halogenated solvent containers. Neutralize acidic or basic residues before disposal and collaborate with certified hazardous waste disposal services .
  • Emergency Protocols : In case of skin contact, wash immediately with soap and water. For spills, use inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust generation .

Q. How can this compound be synthesized with high purity for structural characterization?

  • Methodological Answer :

  • Reaction Setup : Use a Schlenk line under nitrogen to prevent oxidation. React 2-phenylacetic acid with ethylmethylamine in dichloromethane (DCM) at 0°C. Add coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .
  • Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Collect data up to θ = 25° to ensure completeness >98% .
  • Refinement : Employ SHELXL-2018/3 for full-matrix least-squares refinement. Address disorder in the ethyl-methyl group using PART and ISOR commands. Apply Hirshfeld surface analysis to validate intermolecular interactions .
  • Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) and R-factor convergence (R1 <5% for I >2σ(I)) .

Q. What strategies mitigate competing side-reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Use kinetic control by maintaining low temperatures (−20°C) during acyl chloride formation. Employ scavengers like molecular sieves to trap liberated HCl .
  • Byproduct Analysis : Characterize impurities (e.g., N-ethyl-2-phenylacetamide) via LC-MS (ESI+ mode, m/z 192.1 [M+H]+) and optimize stoichiometry (amine:acid chloride ratio ≥1.2:1) .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :

  • Software Tools : Use Gaussian 16 with DFT (B3LYP/6-311++G(d,p)) to calculate hydrolysis pathways. Estimate biodegradation half-lives using EPI Suite’s BIOWIN3 model .
  • Parameterization : Input SMILES (CC(=O)N(C)CC1=CC=CC=C1) to predict logP (2.8) and soil sorption coefficient (Koc = 150 L/kg). Validate with experimental soil column studies .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for this compound: How to validate assignments?

  • Methodological Answer :

  • Advanced NMR : Acquire 2D HSQC and HMBC spectra in DMSO-d6. Correlate methyl protons (δ 1.2 ppm) to carbonyl carbon (δ 170.5 ppm) via HMBC. Compare with computed shifts using ACD/Labs NMR predictor .
  • Isotopic Labeling : Synthesize ¹³C-labeled ethyl group to confirm splitting patterns in DEPT-135 spectra .

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